
Ethonafide
Übersicht
Beschreibung
It belongs to the azonafide series of anticancer agents and is known for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . Ethonafide has shown promise in treating various types of cancer, particularly hormone-refractory prostate cancer, due to its potent cytotoxic effects and relatively low cardiotoxicity compared to other anthracene-containing anticancer agents .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ethonafid wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Anthracen-Derivaten ausgehen. Die wichtigsten Schritte beinhalten die Einführung einer Ethoxygruppe und die Bildung der Azonafid-Struktur. Der Syntheseweg umfasst typischerweise:
Nitrierung: von Anthracen zu Nitroanthracen.
Reduktion: von Nitroanthracen zu Aminoanthracen.
Ethoxylierung: zur Einführung der Ethoxygruppe.
Cyclisierung: zur Bildung der Azonafid-Struktur.
Industrielle Herstellungsverfahren: Die industrielle Produktion von Ethonafid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Wichtige Parameter sind die Temperaturkontrolle, die Auswahl des Lösungsmittels und Reinigungsverfahren wie Umkristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Reaktionstypen: Ethonafid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Ethonafid kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Anthracenringstruktur modifizieren.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion verschiedene reduzierte Anthracen-Derivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
Ethonafid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Anthracen-Derivaten in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, insbesondere auf die DNA-Replikation und Zellteilung.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antitumormedikamente und Therapeutika.
5. Wirkmechanismus
Ethonafid übt seine Wirkungen hauptsächlich durch die Hemmung der Topoisomerase II aus. Dieses Enzym ist für die Veränderung der Topologie der DNA während der Replikation und Transkription verantwortlich. Ethonafid stabilisiert den Enzym-DNA-Komplex, verhindert die Re-Ligierung von DNA-Strängen und führt zur Anhäufung von Doppelstrangbrüchen. Dies führt letztendlich zu einem Zellzyklusarrest und Apoptose (programmierter Zelltod) in Krebszellen . Die beteiligten molekularen Ziele umfassen sowohl Topoisomerase IIα als auch Topoisomerase IIβ .
Wirkmechanismus
Ethonafide exerts its effects primarily through the inhibition of topoisomerase II. This enzyme is responsible for altering the topology of DNA during replication and transcription. This compound stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks. This ultimately results in cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The molecular targets involved include both topoisomerase IIα and topoisomerase IIβ .
Vergleich Mit ähnlichen Verbindungen
Biologische Aktivität
Ethonafide, a naphthalimide derivative, has garnered attention for its potential antitumor properties and immunomodulatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.
This compound primarily exhibits its biological activity through the following mechanisms:
- Topoisomerase II Inhibition : this compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
- Cytokine Modulation : Research indicates that this compound can modulate T cell responses, particularly by downregulating the production of pro-inflammatory cytokines such as IFN-γ. This effect may contribute to its immunosuppressive properties in specific contexts, such as autoimmune diseases .
Efficacy in Cancer Models
This compound has demonstrated a broad spectrum of antitumor activity across various cancer types. The following table summarizes key findings from studies evaluating its efficacy:
Case Studies
Several clinical and preclinical studies have explored the therapeutic potential of this compound:
- Prostate Cancer Study : A study by Pourpak et al. demonstrated that this compound inhibited the proliferation of DU-145 prostate cancer cells through G2 phase arrest and topoisomerase II inhibition. The results indicated a dose-dependent response, highlighting this compound's potential as a therapeutic agent in prostate cancer management .
- EAE Model : In a study investigating experimental autoimmune encephalomyelitis (EAE), this compound-treated mice showed a significant reduction in T cell cytokine production (IFN-γ) compared to control groups. This suggests that this compound may have therapeutic applications in autoimmune diseases by modulating immune responses .
Research Findings
Recent research has provided insights into the pharmacological profile of this compound:
- Antitumor Activity : this compound has shown similar antitumor efficacy to doxorubicin, a well-known chemotherapeutic agent. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in oncology .
- Immunomodulatory Effects : The compound's capacity to reduce inflammatory cytokines while increasing regulatory T cells indicates potential applications beyond oncology, possibly in treating autoimmune disorders .
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Ethonafide in preclinical cancer models, and how can researchers validate these mechanisms experimentally?
this compound inhibits topoisomerase II (both α and β isoforms) by stabilizing the enzyme-DNA complex, leading to DNA damage and G2/M cell cycle arrest. Methodologically, researchers can:
- Perform DNA relaxation assays to measure topoisomerase II activity inhibition .
- Use immunofluorescence or Western blotting to assess enzyme localization and DNA damage markers (e.g., γH2AX) .
- Conduct cell cycle analysis via flow cytometry in models like DU 145 prostate cancer cells to confirm G2 arrest .
- Validate isoform-specific effects using siRNA knockdown of topoisomerase IIα or IIβ .
Q. How should researchers design in vitro experiments to assess this compound’s cytotoxicity and selectivity?
- Cell line selection : Use cancer cell lines with documented topoisomerase II expression (e.g., DU 145, leukemia models) and include non-cancerous controls .
- Dose-response curves : Test a range of concentrations (e.g., 0.1–100 µM) over 48–72 hours using viability assays (MTT, ATP luminescence) .
- Controls : Include mitoxantrone (a known topoisomerase II inhibitor) as a positive control and vehicle-only treatments .
- Data normalization : Express results as percentage viability relative to untreated controls and calculate IC50 values .
Q. What ethical and data management practices are essential for preclinical this compound studies involving animal models?
- Ethical approvals : Secure institutional review board (IRB) approval, adhering to ARRIVE guidelines for animal welfare .
- Data anonymization : Pseudonymize animal IDs and store raw data (e.g., tumor measurements, survival rates) in encrypted repositories .
- Training : Ensure all personnel complete training in humane endpoint criteria and data protection protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s efficacy across different tumor models or dosing regimens?
- Model-specific variables : Compare pharmacokinetic (PK) profiles in xenograft vs. syngeneic models using HPLC or LC-MS to assess drug bioavailability .
- Dose optimization : Conduct fractionated dosing trials to balance efficacy and toxicity, particularly in immune-compromised vs. immunocompetent models .
- Mechanistic redundancy : Use CRISPR-Cas9 to knockout alternative DNA repair pathways (e.g., BRCA1/2) and identify resistance mechanisms .
Q. What methodologies are recommended for studying this compound’s combination therapies with other chemotherapeutic agents?
- Synergy assays : Apply the Chou-Talalay method to calculate combination indices (CI) across dose matrices .
- Sequential vs. concurrent dosing : Test timing effects (e.g., this compound followed by PARP inhibitors) to exploit G2 arrest vulnerabilities .
- In vivo validation : Use orthotopic or metastatic models to assess combination effects on tumor regression and metastasis .
Q. How can researchers evaluate this compound’s potential in non-oncological applications, such as autoimmune or neurodegenerative diseases?
- Disease-specific models : Test efficacy in experimental autoimmune encephalomyelitis (EAE) models for multiple sclerosis, monitoring clinical scores and histopathology .
- Immunomodulatory assays : Measure cytokine profiles (e.g., IL-2, IFN-γ) via ELISA or multiplex assays to assess immune cell modulation .
- Cross-disciplinary collaboration : Partner with neuroimmunology labs to validate findings in humanized mouse models .
Q. What advanced statistical approaches are critical for analyzing this compound’s dose-response and survival data?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .
- Survival analysis : Apply Kaplan-Meier curves with log-rank tests for in vivo survival studies .
- Error handling : Report standard deviations or confidence intervals for replicate experiments and use ANOVA for multi-group comparisons .
Q. Methodological Resources
- Data presentation : Include raw datasets in appendices and processed data (e.g., normalized viability, synergy indices) in main figures .
- Reproducibility : Document batch numbers of reagents, animal strains, and equipment calibration details .
- Ethics compliance : Reference institutional guidelines (e.g., NIH OLAW) in methods sections .
Eigenschaften
CAS-Nummer |
175293-23-9 |
---|---|
Molekularformel |
C22H22N2O3 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
15-[2-(dimethylamino)ethyl]-8-ethoxy-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
InChI |
InChI=1S/C22H22N2O3/c1-4-27-20-15-9-6-5-8-14(15)19-18-16(20)10-7-11-17(18)21(25)24(22(19)26)13-12-23(2)3/h5-11H,4,12-13H2,1-3H3 |
InChI-Schlüssel |
CQZISUJEDPJJNF-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C=CC=C3C2=C(C4=CC=CC=C41)C(=O)N(C3=O)CCN(C)C |
Kanonische SMILES |
CCOC1=C2C=CC=C3C2=C(C4=CC=CC=C41)C(=O)N(C3=O)CCN(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(2'-(dimethylamino)ethyl)-1,2-dihydro-7-ethoxydibenz(de,h)isoquinoline-1,3-dione 6-ethoxyazonafide AMP 53 AMP-53 AMP53 cpd ethonafide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.